molecular formula C11H15BrO B1466928 3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol CAS No. 1267550-78-6

3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol

Cat. No. B1466928
CAS RN: 1267550-78-6
M. Wt: 243.14 g/mol
InChI Key: XLRPEADBZQVLHT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol, also known as 4-bromo-2,2-dimethylpropylbenzene, is a molecule that has been studied for its various applications in scientific research. It is an aromatic compound with a molecular formula of C10H13BrO. 4-bromo-2,2-dimethylpropylbenzene is an organobromine compound that is used in a wide range of scientific research applications.

Scientific Research Applications

Antimicrobial Agents

Compounds with a bromophenyl group have been studied for their potential as antimicrobial agents. The presence of the 4-bromophenyl moiety in thiazol-2-amine derivatives, for instance, has shown promising results against pathogenic bacteria and fungi, suggesting that similar structures could be explored within “3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol” for antimicrobial properties .

Cancer Chemotherapy

The structural similarity to compounds that have demonstrated anticancer activity implies that “3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol” could be a candidate for the synthesis of novel chemotherapeutic agents. Its potential effectiveness and selectivity against cancer cells make it a compound of interest for further research in oncology .

Liquid Crystal Technology

Derivatives of bromophenyl compounds have been utilized as key intermediates in the synthesis of liquid crystal polymers (LCPs). These LCPs are significant for their application in liquid crystal displays (LCDs) and other electronic devices. The molecular structure of “3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol” could be explored for developing new LCPs with enhanced properties .

Neuroprotective Research

Research on pyrazoline derivatives containing the bromophenyl group has indicated potential neuroprotective effects. This opens up possibilities for “3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol” to be studied for neuroprotection, particularly in conditions where oxidative stress is a contributing factor .

Drug Design and Molecular Docking

The bromophenyl moiety is a common feature in molecules designed for drug development. “3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol” could be used in molecular docking studies to predict the interaction with biological targets, which is crucial in the design of drugs with specific actions .

properties

IUPAC Name

3-(4-bromophenyl)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRPEADBZQVLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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